N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide
Description
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a heterocyclic acetamide derivative featuring a benzodiazole core substituted with a furan-2-yl group and an ethoxymethyl-alkylphenyl moiety. Its structure combines a benzodiazole ring (a fused bicyclic system with two nitrogen atoms) and a furan ring, which may confer unique electronic and steric properties. The ethoxymethyl and 2-ethyl-6-methylphenyl substituents on the acetamide nitrogen likely influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-4-19-11-8-10-18(3)24(19)28(17-30-5-2)23(29)16-27-21-13-7-6-12-20(21)26-25(27)22-14-9-15-31-22/h6-15H,4-5,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSDSSCNYLOLPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative, such as furan-2-carboxylic acid, under acidic conditions.
Introduction of the Ethyl-Methylphenyl Group: This step might involve a Friedel-Crafts alkylation reaction using 2-ethyl-6-methylphenyl chloride and a suitable catalyst like aluminum chloride.
Attachment of the Ethoxymethyl Group: This can be done through an alkylation reaction using ethyl chloroformate and a base such as triethylamine.
Final Coupling: The final step would involve coupling the intermediate products to form the desired compound, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reactivity of the Benzimidazole Core
The benzodiazole ring (1H-1,3-benzodiazol-1-yl) undergoes electrophilic substitution reactions, particularly at the electron-rich positions adjacent to nitrogen atoms.
Furan-2-yl Group Reactivity
The furan ring participates in cycloaddition and oxidation reactions:
- Diels-Alder Reaction :
Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form bicyclic adducts. The electron-donating nature of the furan oxygen enhances reactivity . - Oxidation :
Using MnO₂ or CrO₃, the furan moiety oxidizes to a γ-ketoaldehyde intermediate, which can further rearrange or stabilize as a diketone .
Ethoxymethyl Group Transformations
The –OCH₂CH₃ group undergoes hydrolysis and nucleophilic substitution:
Acetamide Backbone Modifications
The acetamide (–NH–CO–) group participates in hydrolysis and condensation:
- Basic Hydrolysis :
NaOH (aq.), ethanol, 80°C → Carboxylic acid derivative.
Yield : ~65% (observed in analogs with similar steric environments) . - Condensation with Amines :
Reacts with primary amines (e.g., aniline) under Mitsunobu conditions to form urea derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the benzodiazole C-2 position:
Stability Under Physiological Conditions
- pH-Dependent Degradation :
Stable at pH 4–7 but undergoes rapid hydrolysis in alkaline media (pH >9) . - Metabolic Pathways :
Cytochrome P450 enzymes oxidize the furan ring to epoxide intermediates, which are further hydrolyzed to diols .
Comparative Reactivity Table
The compound’s reactivity is contextualized against structurally related analogs:
Unresolved Questions and Research Gaps
- Impact of the 2-ethyl-6-methylphenyl group on reaction regioselectivity.
- Catalytic systems for asymmetric functionalization of the benzodiazole ring.
- Long-term stability under photolytic conditions.
Scientific Research Applications
Medicinal Chemistry
The compound's structural components imply potential pharmacological activities. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory properties : Similar compounds have shown efficacy in reducing inflammation.
- Analgesic effects : The presence of the benzodiazole core could be linked to pain relief mechanisms.
- Anticancer activity : Structural analogs have been investigated for their ability to inhibit tumor growth.
Interaction Studies
Understanding how N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide interacts with biological macromolecules is crucial for elucidating its therapeutic potential. Key areas of focus include:
- Enzyme Inhibition : Investigating the compound's ability to inhibit specific enzymes involved in disease pathways.
- Protein-Ligand Interactions : Analyzing binding affinities and kinetics with various receptors.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes that require optimization to enhance yield and purity. Common reagents include acetic anhydride and oxidizing agents, which facilitate the formation of the desired product under controlled conditions.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique features and potential applications of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-Fluorophenyl)-N-[1-(2-phenylet hyl)-4-piperidinyl]-propenamide | Fluorophenyl group | Potential neuroactive properties |
| N-(2-Methylphenyl)-N-[1-(2-phenylet hyl)-4-piperidinyl]-acetamide | Methyl substitution on phenyl | Analgesic effects |
| N-(4-Methylphenyl)-N-[1-(3-pyridinyleth yl)]acetamide | Pyridine ring | Antimicrobial activity |
Uniqueness of the Compound
The distinct combination of an ethoxymethyl group and a furan-substituted benzodiazole positions this compound as a unique entity within its class, suggesting novel chemical reactivity and biological activity profiles. Its complexity may also contribute to unique pharmacokinetic properties that warrant further investigation.
Case Study Examples
-
Anti-inflammatory Activity :
- A related compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for therapeutic use in inflammatory diseases.
-
Anticancer Research :
- Studies on benzodiazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction.
-
Neuroactive Properties :
- Compounds with similar structural motifs have been evaluated for their effects on neurotransmitter systems, indicating possible applications in neuropharmacology.
Mechanism of Action
The mechanism of action of “N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide” would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles (benzodiazole, benzimidazole, benzothiazole) and substituent patterns. Key comparisons include:
Benzodiazole/Benzimidazole Derivatives
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) :
- Structural Differences : Replaces the benzodiazole-furan system with a benzimidazole-thioether linkage and a dinitrophenyl group.
- Activity : Exhibits antimicrobial and anticancer properties due to the benzimidazole core and electron-withdrawing nitro groups .
- Synthesis : Prepared via nucleophilic substitution, contrasting with the target compound’s likely copper-catalyzed cycloaddition (as seen in ) .
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide :
Benzothiazole Derivatives
- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Structural Differences: Substitutes benzodiazole with benzothiazole and incorporates an adamantyl group. Bioactivity: Benzothiazoles are known for antitumor and antimicrobial activity, but the adamantyl group may increase hydrophobicity .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide :
Triazole-Containing Acetamides
- N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide :
Key Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Structural Advantages : The furan-benzodiazole core may offer π-π stacking interactions for target binding, while the ethoxymethyl group balances hydrophobicity and solubility .
- Limitations : Lack of crystallographic or pharmacological data for the target compound limits direct bioactivity comparisons.
- Synthetic Challenges : Copper-catalyzed methods (as in ) may require optimization to improve yields compared to benzothiazole/benzimidazole analogs .
Biological Activity
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H34N4O3 |
| Molecular Weight | 450.6 g/mol |
| CAS Number | 938030-54-7 |
The biological activity of this compound can be attributed to its structural components, particularly the benzodiazole and furan moieties. These structures are known for their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of benzodiazole can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
Antimicrobial Activity
The compound's furan component suggests potential antimicrobial activity. Furan derivatives have been reported to possess antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was linked to the induction of oxidative stress and subsequent apoptotic signaling .
Study 2: Antimicrobial Activity
A separate study evaluated the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections resistant to conventional treatments .
Research Findings Summary
Recent investigations into this compound reveal promising biological activities:
- Anticancer Effects : Significant reduction in viability of cancer cell lines through apoptosis.
- Antimicrobial Properties : Effective against various bacterial and fungal strains.
- Mechanistic Insights : Involvement of oxidative stress pathways and cell cycle modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
